molecular formula C14H10F2O4 B13936020 3,3-Difluoro-biphenyl-4,4-dicarboxylic acid

3,3-Difluoro-biphenyl-4,4-dicarboxylic acid

Cat. No.: B13936020
M. Wt: 280.22 g/mol
InChI Key: NWEWGEJFPYEQQB-UHFFFAOYSA-N
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Description

3,3-Difluoro-biphenyl-4,4-dicarboxylic acid is an aromatic compound with the molecular formula C14H8F2O4 It is characterized by the presence of two fluorine atoms and two carboxylic acid groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-biphenyl-4,4-dicarboxylic acid typically involves the fluorination of biphenyl-4,4-dicarboxylic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-biphenyl-4,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-biphenyl-4,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-biphenyl-4,4-dicarboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets, while the carboxylic acid groups can facilitate interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-biphenyl-4,4-dicarboxylic acid is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high stability and specific interactions, such as in the design of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C14H10F2O4

Molecular Weight

280.22 g/mol

IUPAC Name

6,6-difluoro-4-phenylcyclohexa-2,4-diene-1,1-dicarboxylic acid

InChI

InChI=1S/C14H10F2O4/c15-14(16)8-10(9-4-2-1-3-5-9)6-7-13(14,11(17)18)12(19)20/h1-8H,(H,17,18)(H,19,20)

InChI Key

NWEWGEJFPYEQQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(C=C2)(C(=O)O)C(=O)O)(F)F

Origin of Product

United States

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